2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-23-13-4-3-12(16(19-13)24-2)15(21)18-7-9-20-8-5-11-6-10-25-14(11)17(20)22/h3-6,8,10H,7,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVPEFOVVIRXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 2,6-dimethoxybenzaldehyde with ammonia or an amine under acidic conditions.
Introduction of the Furo[2,3-c]pyridine Moiety: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, under oxidative conditions to form the furo[2,3-c]pyridine ring.
Coupling Reaction: The final step is the coupling of the furo[2,3-c]pyridine moiety with the nicotinamide core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide in medicinal chemistry include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structures have been known to inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Anti-inflammatory Effects : The presence of the nicotinamide group is associated with anti-inflammatory activities. Research indicates that nicotinamide derivatives can modulate inflammatory responses, making this compound a candidate for further investigation in inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that compounds similar to this compound may offer neuroprotective effects. This could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
Pharmacological Studies
Pharmacological studies are essential to understand the compound's mechanism of action and therapeutic potential. Key areas of investigation include:
- Mechanism of Action : The interaction of the compound with biological targets such as enzymes and receptors is critical. Understanding these interactions will elucidate its pharmacodynamics.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the furo[2,3-c]pyridine or nicotinamide moieties affect biological activity can lead to the development of more potent derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Anticancer Studies : Research has shown that derivatives of nicotinamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with furo[2,3-c]pyridine structures have demonstrated selective toxicity towards tumor cells while sparing normal cells.
- Inflammation Models : In vivo studies using animal models have indicated that nicotinamide derivatives can reduce markers of inflammation significantly. These findings support their potential use in treating conditions like rheumatoid arthritis.
- Neuroprotection : Experimental models of neurodegeneration have revealed that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests a promising avenue for developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furo[2,3-c]pyridine moiety may interact with nucleophilic sites on proteins, while the nicotinamide core can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Key Structural Analogs
The evidence highlights two closely related compounds (CAS 2035007-59-9 and 2034413-54-0) with shared structural motifs :
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 2,6-Dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide | C₂₁H₂₁N₃O₅ | 395.41 | 2,6-Dimethoxy nicotinamide; ethyl bridge to 7-oxofuropyridine |
| N-(2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide (CAS 2035007-59-9) | C₁₆H₁₄N₂O₄ | 262.30 | Pivalamide group; ethyl bridge to 7-oxofuropyridine |
| 2-Ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide (CAS 2034413-54-0) | C₁₄H₁₈N₂O₃ | 264.28 | Ethoxy-acetamide group; ethyl bridge to 7-oxofuropyridine |
Key Observations :
- Substituent Effects : The target compound’s 2,6-dimethoxy groups on the nicotinamide core may enhance lipophilicity compared to the pivalamide or ethoxy-acetamide groups in analogs. This could influence membrane permeability and target binding .
- Bridge Flexibility : All three compounds share an ethylamine linker, suggesting similar conformational flexibility for receptor interactions.
Pharmacological Implications (Inferred)
- Nicotinamide Core : The dimethoxy substitutions could enhance binding to NAD⁺-dependent enzymes (e.g., sirtuins or PARPs), whereas the pivalamide/ethoxy analogs might exhibit reduced affinity due to bulkier or less polar groups .
- Furopyridine Ring: The 7-oxofuro[2,3-c]pyridine moiety is structurally similar to thieno[2,3-b]pyridinones in , which are known kinase inhibitors. Substitution patterns here may modulate selectivity .
Research Findings and Data Gaps
- Available Data : The evidence lacks explicit pharmacological or kinetic data for the target compound. Structural comparisons rely on inferred properties from analogs and related heterocycles (e.g., pyrrolo[2,3-d]pyrimidines in ) .
- Critical Gaps: Solubility and Stability: No experimental data on solubility, metabolic stability, or plasma protein binding. Target Affinity: Hypothetical kinase or enzyme inhibition profiles remain unvalidated.
Biological Activity
2,6-Dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and its implications in various biological contexts.
Chemical Structure
The compound is characterized by a complex molecular structure, which can be represented as follows:
- Chemical Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 273.29 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its effects on cellular mechanisms and potential therapeutic applications.
Research indicates that this compound may exert its effects through several pathways:
- Inhibition of Chitin Synthesis : Studies have shown that compounds with similar structures inhibit chitin synthesis in insect species such as Chilo suppressalis, suggesting a potential application in pest control .
- Reactive Oxygen Species (ROS) Modulation : The compound may influence the generation and release of reactive oxygen species (ROS), which are crucial in various cellular signaling pathways .
2. Pharmacological Effects
Several studies have documented the pharmacological effects associated with this compound:
- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics.
- Anti-inflammatory Properties : The modulation of ROS suggests potential anti-inflammatory effects, which could be relevant in treating chronic inflammatory diseases.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide, and what critical reaction conditions must be controlled?
- Methodology :
- Multi-step synthesis : Begin with the preparation of the furopyridine core via cyclization of appropriately substituted pyridine derivatives. For example, highlights the use of Grignard reagents and hydrogenation for functionalization of pyridine derivatives.
- Amide coupling : Use coupling agents like HATU or EDCI for the ethylnicotinamide moiety, ensuring anhydrous conditions and inert atmospheres to avoid side reactions.
- Key conditions : Monitor reaction temperatures (e.g., 0–5°C for sensitive intermediates) and employ catalysts such as palladium for cross-coupling steps .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons in the furopyridine ring (δ ~6.5–8.5 ppm). Compare with reference data from structurally similar compounds (e.g., provides ¹H-NMR assignments for pyridine derivatives).
- X-ray crystallography : Resolve the 3D structure to confirm the furo[2,3-c]pyridine scaffold and amide linkage geometry, as demonstrated in for pyridopyrimidine systems.
- Mass spectrometry : Validate molecular weight via high-resolution MS (e.g., ESI-TOF) with <2 ppm error .
Q. How can researchers assess the compound’s physicochemical properties (e.g., solubility, stability) for in vitro studies?
- Methodology :
- Solubility profiling : Use a shake-flask method with buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
- Stability studies : Employ HPLC to monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). emphasizes the need to control oxygen levels during stability assessments.
- LogP determination : Perform reverse-phase HPLC or octanol-water partitioning to estimate lipophilicity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values)?
- Methodology :
- Standardized assays : Re-evaluate activity under controlled conditions (e.g., ATP concentration in kinase assays) to eliminate variability.
- Metabolite screening : Use LC-MS to identify degradation products or active metabolites that may interfere with results.
- Dose-response validation : Repeat dose curves across multiple cell lines or enzymatic preparations to confirm target specificity, as suggested by ’s approach to antioxidant activity validation .
Q. How can computational modeling guide the optimization of this compound’s binding affinity to its target?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to predict interactions with the target’s active site. Focus on the methoxy and furopyridine groups as key pharmacophores.
- MD simulations : Run 100-ns simulations to assess conformational stability and hydrogen-bonding patterns (e.g., amide-proton interactions with catalytic residues).
- QSAR analysis : Corporate substituent effects (e.g., electron-donating methoxy groups) into predictive models for affinity enhancement .
Q. What experimental designs are recommended to investigate the compound’s stability under physiological conditions (e.g., plasma, liver microsomes)?
- Methodology :
- Plasma stability assay : Incubate the compound in human plasma (37°C, 1–24 hours) and quantify intact compound via LC-MS/MS.
- Microsomal metabolism : Use liver microsomes (human/rat) with NADPH cofactor to identify oxidative metabolites. ’s protocol for oxygen-sensitive reactions can inform inert atmosphere requirements.
- pH-dependent degradation : Test stability in simulated gastric/intestinal fluids (e.g., pH 1.2 and 6.8 buffers) to predict oral bioavailability .
Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?
- Methodology :
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genetic modifiers of the compound’s activity.
- Thermal proteome profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts in cell lysates.
- Pathway analysis : Integrate transcriptomic (RNA-seq) and phosphoproteomic data to map affected signaling cascades, aligning with ’s emphasis on linking research to theoretical frameworks .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound’s activity?
- Methodology :
- Re-validate computational parameters : Ensure force fields and solvation models (e.g., GB/SA) match experimental conditions.
- Crystallographic validation : Co-crystallize the compound with its target to compare predicted vs. observed binding modes.
- Free energy calculations : Apply MM-PBSA/GBSA to refine binding affinity estimates and reconcile computational/experimental gaps .
Methodological Frameworks
Q. What theoretical frameworks are applicable for studying the compound’s structure-activity relationships (SAR)?
- Methodology :
- Hammett linear free-energy relationships : Correlate substituent electronic effects (σ values) with biological activity.
- Molecular orbital theory : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity at the furopyridine ring.
- Retrosynthetic analysis : Apply Corey’s principles to design analogs with improved synthetic accessibility, as inferred from ’s emphasis on iterative research design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
